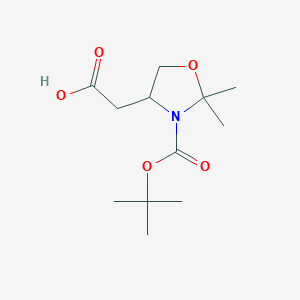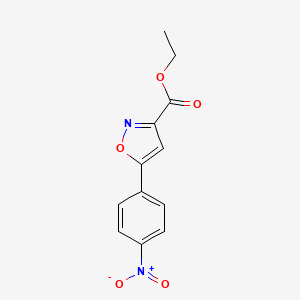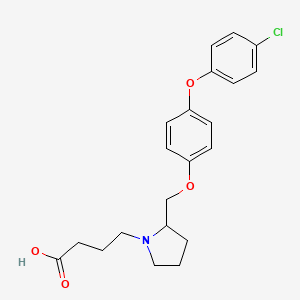
DG051 (free acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG051 (free acid) is a novel small-molecule inhibitor of leukotriene A4 hydrolase, a protein involved in the leukotriene pathway. This pathway has been linked to the risk of heart attacks due to its role in producing leukotriene B4, a potent promoter of inflammation . DG051 is designed to decrease the risk of heart attacks by reducing the production of leukotriene B4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DG051 is synthesized through a series of chemical reactions involving the coupling of specific chemical groups. The detailed synthetic route includes the use of various reagents and catalysts to achieve the desired molecular structure. The compound is typically prepared in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of DG051 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps, such as crystallization or chromatography, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
DG051 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving DG051 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving DG051 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
DG051 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the leukotriene pathway and its inhibitors.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Explored for its potential use in preventing heart attacks and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
DG051 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme involved in the synthesis of leukotriene B4. By blocking this enzyme, DG051 reduces the production of leukotriene B4, thereby decreasing inflammation and the risk of heart attacks . The molecular targets and pathways involved include the leukotriene pathway and its associated proteins .
Comparación Con Compuestos Similares
Similar Compounds
Leukotriene A4 hydrolase inhibitors: Other compounds that inhibit the same enzyme.
Anti-inflammatory agents: Compounds that reduce inflammation through different mechanisms.
Uniqueness of DG051
DG051 is unique due to its high potency and specificity as a leukotriene A4 hydrolase inhibitor. It has been shown to effectively reduce leukotriene B4 production and inflammation, making it a promising candidate for preventing heart attacks and other inflammatory conditions .
Propiedades
Fórmula molecular |
C21H24ClNO4 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25) |
Clave InChI |
PVCTYSQBVIGZRU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


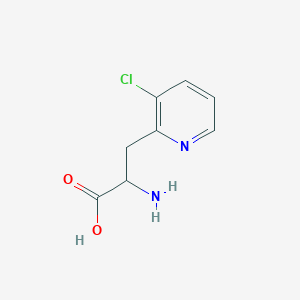
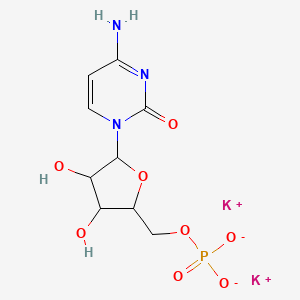
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
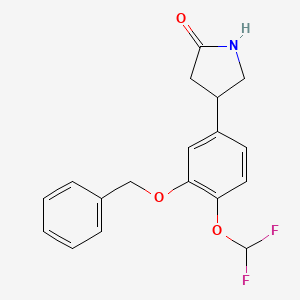
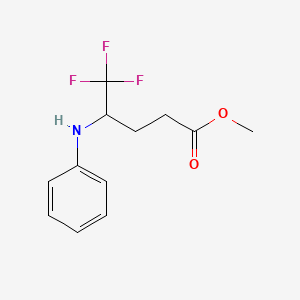
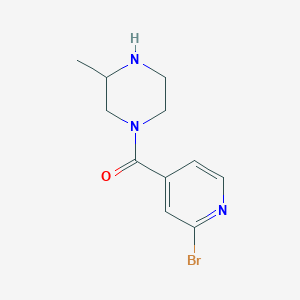


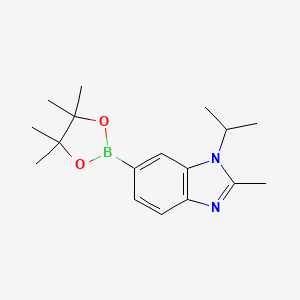
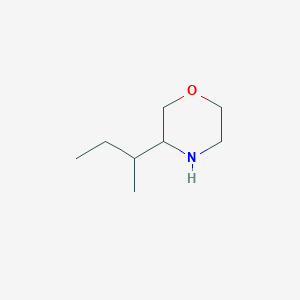
![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

